1,4-Benzenediacetonitrile, 2,5-dichloro-
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Overview
Description
1,4-Benzenediacetonitrile, 2,5-dichloro- is an organic compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.07. It is characterized by the presence of two chlorine atoms and two nitrile groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediacetonitrile, 2,5-dichloro- can be synthesized through the reaction of sodium cyanide with alpha,alpha’-dichloro-p-xylene. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 1,4-Benzenediacetonitrile, 2,5-dichloro- involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process may include purification steps such as recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediacetonitrile, 2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used but can include various substituted benzene derivatives.
Scientific Research Applications
1,4-Benzenediacetonitrile, 2,5-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1,4-Benzenediacetonitrile, 2,5-dichloro- involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, leading to the formation of different products. The chlorine atoms can also undergo substitution reactions, allowing the compound to interact with various biological and chemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenediacetonitrile: Similar structure but lacks chlorine atoms.
1,4-Dichlorobenzene: Contains chlorine atoms but lacks nitrile groups.
2,5-Dichloroterephthalonitrile: Similar structure with additional nitrile groups.
Uniqueness
1,4-Benzenediacetonitrile, 2,5-dichloro- is unique due to the presence of both chlorine atoms and nitrile groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
56403-43-1 |
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Molecular Formula |
C10H6Cl2N2 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-[2,5-dichloro-4-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-6-8(2-4-14)10(12)5-7(9)1-3-13/h5-6H,1-2H2 |
InChI Key |
GVGVDMVIEADNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)CC#N)Cl)CC#N |
Origin of Product |
United States |
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